SmF3 as a p-Type Dopant in SnO2: Carrier Concentration and Resistivity Comparison
In the fabrication of p-type transparent conducting oxides (TCOs), SmF3 demonstrates a distinct advantage over the undoped baseline. Doping SnO2 thin films with 2 mol.% SmF3 via a sol-gel dip-coating process successfully converts the material's conductivity type from n-type to p-type, confirmed by Hall effect and Seebeck coefficient measurements [1]. This is a critical differentiator, as achieving stable p-type TCOs is notoriously challenging. The SmF3-doped SnO2 (SFTO) film exhibits a p-type carrier concentration of +1.05 × 10^20 cm⁻³, in stark contrast to the undoped SnO2 film which has an n-type carrier concentration of –9.34 × 10^18 cm⁻³ [1]. This transition to p-type conductivity enables the construction of a functional p-n heterojunction diode with n-ZnO:Al, which displays a typical rectifying characteristic with a forward turn-on voltage of 1.55 V [1].
| Evidence Dimension | Carrier concentration and type conversion |
|---|---|
| Target Compound Data | +1.05 × 10^20 cm⁻³ (p-type) for SmF3-doped SnO2 film |
| Comparator Or Baseline | –9.34 × 10^18 cm⁻³ (n-type) for undoped SnO2 film |
| Quantified Difference | Type conversion from n-type to p-type; absolute change in carrier concentration of approximately 1.14 × 10^20 cm⁻³ |
| Conditions | 2 mol.% SmF3 co-doped into SnO2, sol-gel dip-coating deposition, annealing at 475 °C |
Why This Matters
This evidence establishes SmF3 as a proven p-type dopant for SnO2, a capability not present in the undoped baseline material, which is essential for developing complementary TCOs in transparent electronics and optoelectronic devices.
- [1] Dao, V. D., Phu, T. Q., & Hoi, P. V. (2023). Structural, electrical and optical properties of samarium fluoride doped SnO2 transparent conducting oxide thin films for optoelectronic device applications. Journal of Military Science and Technology, 88, 123-130. View Source
